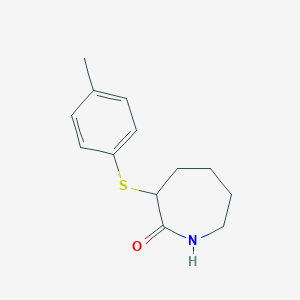

3-(4-Methylphenyl)sulfanylazepan-2-one

Beschreibung

3-(4-Methylphenyl)sulfanylazepan-2-one is a sulfur-containing heterocyclic compound characterized by a seven-membered azepan-2-one (ε-lactam) ring substituted with a 4-methylphenylthio group at the 3-position.

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)sulfanylazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOS/c1-10-5-7-11(8-6-10)16-12-4-2-3-9-14-13(12)15/h5-8,12H,2-4,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTKBDYSUTYPCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2CCCCNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, general insights into sulfur-containing heterocycles and related methodologies can be inferred:

Structural and Functional Analogues

Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) :

Celecoxib, a sulfonamide-containing pyrazole derivative, shares a 4-methylphenyl group but differs in its core scaffold (pyrazole vs. lactam) and sulfur functionality (sulfonamide vs. thioether). Sulfonamides exhibit strong hydrogen-bonding capacity, whereas thioethers like that in 3-(4-Methylphenyl)sulfanylazepan-2-one contribute to lipophilicity and oxidative stability .Lactam Derivatives :

Azepan-2-one derivatives are structurally related to caprolactam, a precursor to nylon-4. Substitution with aromatic thioethers may alter ring conformation and reactivity compared to unsubstituted lactams, impacting applications in polymer chemistry or as enzyme inhibitors.

Crystallographic Analysis

Structural determination of such compounds likely employs X-ray crystallography using software like SHELX, which is widely used for small-molecule refinement. SHELX’s robustness in handling diverse crystal systems could aid in elucidating the conformational effects of the 4-methylphenylthio substituent on the lactam ring .

Data Table: Hypothetical Comparison of Key Properties

Note: The table below is speculative due to lack of direct data in the evidence.

| Compound | Core Structure | Sulfur Functional Group | Key Properties |

|---|---|---|---|

| 3-(4-Methylphenyl)sulfanylazepan-2-one | Azepan-2-one | Thioether | High lipophilicity, potential metabolic stability |

| Celecoxib | Pyrazole | Sulfonamide | COX-2 inhibition, polar due to -SO₂NH₂ |

| Caprolactam | Azepan-2-one | None | Hydrolytic instability, polymer precursor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.